Sesbanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sesbanine is a natural product found in Sesbania drummondii with data available.
Scientific Research Applications
Total Synthesis and Absolute Configuration
Research by Tomioka and Koga (1988) highlighted the total synthesis of sesbanine, an alkaloid, starting from 1-malic acid. The key step was a highly stereoselective cycloannelation reaction, essential for forming a chiral quaternary carbon center. This work not only synthesized sesbanine but also helped establish its absolute configuration (Tomioka & Koga, 1988).
Facile Synthesis Approach
Another approach to synthesizing sesbanine was detailed by Wada, Nishihara, and Akiba (1985), who utilized the γ-addition of ketene silyl acetal of methyl 3-cyclopentenecarboxylate to quaternized methyl nicotinate. This method provided an alternative, possibly more efficient pathway to synthesize sesbanine (Wada, Nishihara, & Akiba, 1985).
Antitumor Activity
Powell and Smith (1981) investigated the antitumor activity of Sesbania drummondii, which led to the isolation of sesbanine. They discovered that while sesbanine and drummondol are present in highly cytotoxic fractions of S. drummondii, these purified compounds were essentially devoid of antitumor activity (Powell & Smith, 1981).
Agricultural Applications
Mekoya et al. (2009) conducted a study on the supplementation of Sesbania sesban to lactating ewes. They found that including Sesbania sesban in the diet improved milk yield and growth rate of lambs, demonstrating the potential of sesbanine-containing plants in livestock nutrition (Mekoya et al., 2009).
Polynuclear Heterocycles Synthesis
The synthesis of polynuclear heterocycles, which included the stereoselective synthesis of sesbanine, was explored by Wanner, Koomen, and Pandit (1982). Their research presented a novel approach in the field of organic synthesis, contributing to the broader understanding of alkaloid synthesis (Wanner, Koomen, & Pandit, 1982).
Antioxidant Properties
Fitriansyah, Fidrianny, and Ruslan (2017) studied the antioxidant activity of Sesbania sesban leaves extract. They discovered that Sesbania sesban has very strong antioxidant properties, correlating with high total phenolic, flavonoid, and carotenoid content. This highlights sesbanine's potential role in antioxidative applications (Fitriansyah, Fidrianny, & Ruslan, 2017).
Wastewater Treatment
In a study by Dan, Quang, Chiếm, and Brix (2011), Sesbania sesban was utilized in constructed wetland systems for high-strength wastewater treatment. They found that Sesbania sesban effectively removed pollutants and produced valuable nitrogen-rich biomass, illustrating an environmental application of sesbanine-containing plants (Dan, Quang, Chiếm, & Brix, 2011).
Economic Botany
Bunma and Balslev (2019) reviewed the economic botany of the genus Sesbania, to which sesbanine-containing plants belong. They found multiple uses across various fields such as human and animal food, medicine, and environmental applications, highlighting the broad utility of sesbanine and related compounds (Bunma & Balslev, 2019).
properties
CAS RN |
72776-95-5 |
---|---|
Product Name |
Sesbanine |
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(3'R,4R)-3'-hydroxyspiro[2,7-naphthyridine-4,1'-cyclopentane]-1,3-dione |
InChI |
InChI=1S/C12H12N2O3/c15-7-1-3-12(5-7)9-2-4-13-6-8(9)10(16)14-11(12)17/h2,4,6-7,15H,1,3,5H2,(H,14,16,17)/t7-,12-/m1/s1 |
InChI Key |
UETOAKFPMASNTK-JMCQJSRRSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@@H]1O)C3=C(C=NC=C3)C(=O)NC2=O |
SMILES |
C1CC2(CC1O)C3=C(C=NC=C3)C(=O)NC2=O |
Canonical SMILES |
C1CC2(CC1O)C3=C(C=NC=C3)C(=O)NC2=O |
Other CAS RN |
72776-95-5 |
synonyms |
sesbanine sesbanine, cis-(+-)-isomer sesbanine, trans-(+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.